

Applications of N-5-Carboxypentyl-deoxymannojirimycin in virology research.

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Compound of Interest

Compound Name:	<i>N-5-Carboxypentyl-deoxymannojirimycin</i>
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Applications of N-5-Carboxypentyl-deoxymannojirimycin in Virology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

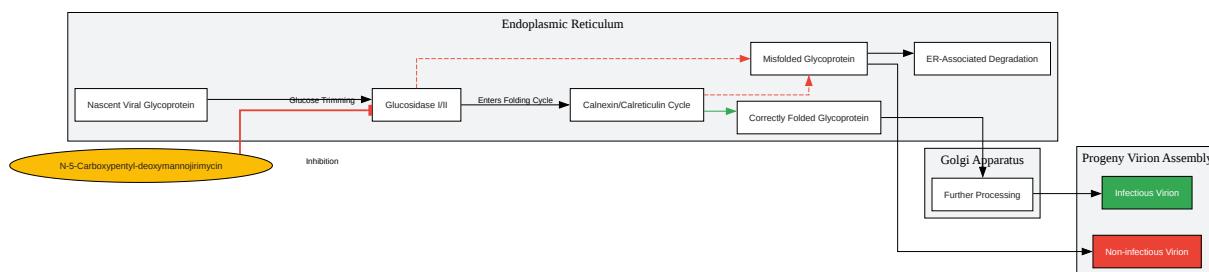
Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-pentyl-DMJ) is a synthetic iminosugar, a class of compounds recognized for their potential as broad-spectrum antiviral agents. These sugar analogues act by inhibiting host cellular enzymes, specifically the endoplasmic reticulum (ER) α -glucosidases I and II. This mode of action disrupts the proper folding of viral envelope glycoproteins, a critical step in the life cycle of many enveloped viruses. This document provides an overview of the potential applications of C-pentyl-DMJ in virology research, detailed experimental protocols for its evaluation, and a summary of the antiviral activity of related iminosugar compounds.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

The primary antiviral mechanism of iminosugars like **N-5-Carboxypentyl-deoxymannojirimycin** is the inhibition of host α -glucosidases in the endoplasmic reticulum.[\[1\]](#)

These enzymes are crucial for the initial steps of N-linked glycoprotein processing. By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from the oligosaccharide chains of newly synthesized viral glycoproteins. This disruption leads to misfolded proteins that are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.[1] This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[2]



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Caption: Mechanism of antiviral action of N-5-Carboxypentyl-deoxymannojirimycin.

Potential Virology Research Applications

Based on the known activity of related iminosugars, **N-5-Carboxypentyl-deoxymannojirimycin** is a valuable tool for investigating the life cycles of numerous enveloped viruses. Its primary application lies in studying the role of host glucosidases in viral replication and as a potential antiviral agent.

Viruses of Interest:

- Flaviviruses: (e.g., Dengue virus, Japanese Encephalitis Virus) The antiviral effects of iminosugars against these viruses are well-documented.[3]
- Retroviruses: (e.g., Human Immunodeficiency Virus - HIV) Iminosugars like N-butyldeoxynojirimycin (NB-DNJ) have shown broad activity against various HIV isolates.[2][4]
- Orthomyxoviruses: (e.g., Influenza virus) The processing of influenza viral glycoproteins is sensitive to glucosidase inhibitors.[5]

Quantitative Data for Related Iminosugars

While specific antiviral data for **N-5-Carboxypentyl-deoxymannojirimycin** is not readily available in the literature, the following tables summarize the reported activity of structurally similar iminosugars against various viruses. This data provides a benchmark for the potential efficacy that could be investigated for C-pentyl-DMJ.

Table 1: Antiviral Activity of N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ)

Compound	Virus	Cell Line	Assay Type	IC50	CC50	Selectivity Index (SI)	Reference
NB-DNJ	HIV-1	PMBCs	Infectivity	282 µM	> 5 mM	> 17.7	[4]
NB-DNJ	HIV-2	PMBCs	Infectivity	211 µM	> 5 mM	> 23.7	[4]
NN-DNJ	Dengue virus type 2	BHK-21	Plaque Assay	~25 µM	> 200 µM	> 8	[3]
NN-DNJ	Japanese Encephalitis Virus	BHK-21	Plaque Assay	~5 µM	> 200 µM	> 40	[3]
NB-DNJ	Bovine Viral Diarrhea Virus	MDBK	Plaque Reduction	115 µM	Not cytotoxic	-	[6]
NN-DNJ	Bovine Viral Diarrhea Virus	MDBK	Plaque Reduction	2.5 µM	> 90 µM	> 36	[6]

Table 2: Glucosidase Inhibitory Activity

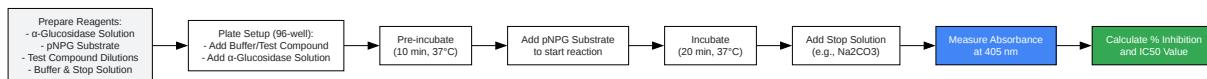
Compound	Enzyme Source	Ki	Reference
N-5-Carboxypentyl-1-deoxyribofuranosyljirimycin	Pig Liver Glucosidase	0.45 µM	[7]
1-deoxyribofuranosyljirimycin	Pig Liver Glucosidase	2.1 µM	[7]

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the antiviral and enzymatic inhibitory activity of **N-5-Carboxypentyl-deoxymannojirimycin**.

Protocol 1: In Vitro α -Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α -glucosidase activity using a chromogenic substrate.



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Caption: Workflow for the in vitro α -glucosidase inhibition assay.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- **N-5-Carboxypentyl-deoxymannojirimycin**
- Potassium phosphate buffer (0.1 M, pH 6.8)
- Sodium carbonate (0.1 M)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:

- Prepare a 0.5 U/mL solution of α -glucosidase in cold potassium phosphate buffer.
- Prepare a 5 mM solution of pNPG in potassium phosphate buffer.
- Dissolve **N-5-Carboxypentyl-deoxymannojirimycin** in DMSO to create a stock solution, then prepare serial dilutions in potassium phosphate buffer.

• Assay Setup:

- In a 96-well plate, add 50 μ L of potassium phosphate buffer (for control) or 50 μ L of varying concentrations of the test compound to the respective wells.
- Add 50 μ L of the α -glucosidase solution to all wells.
- Mix gently and pre-incubate at 37°C for 10 minutes.

• Enzymatic Reaction:

- Initiate the reaction by adding 50 μ L of the pNPG solution to all wells.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μ L of 0.1 M sodium carbonate solution.

• Data Acquisition and Analysis:

- Measure the absorbance at 405 nm.
- Calculate the percentage of inhibition using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

- Susceptible host cell line (e.g., Vero, MDCK)
- Virus stock of known titer
- **N-5-Carboxypentyl-deoxymannojirimycin**
- Cell culture medium
- Agarose or methylcellulose for overlay
- Crystal violet staining solution

Procedure:

- Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
- Virus Infection:
 - Prepare serial dilutions of the virus stock.
 - Remove the culture medium from the cells and infect the monolayers with a specific number of plaque-forming units (PFU) for 1 hour at 37°C.
- Compound Treatment:
 - During the infection, prepare different concentrations of **N-5-Carboxypentyl-deoxymannojirimycin** in the overlay medium.
 - After the infection period, remove the virus inoculum and wash the cells.
 - Add the overlay medium containing the test compound to the cells.
- Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).
- Plaque Visualization and Counting:

- Fix the cells with a formaldehyde solution.
- Remove the overlay and stain the cell monolayer with crystal violet.
- Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction compared to the untreated virus control.
 - Determine the EC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

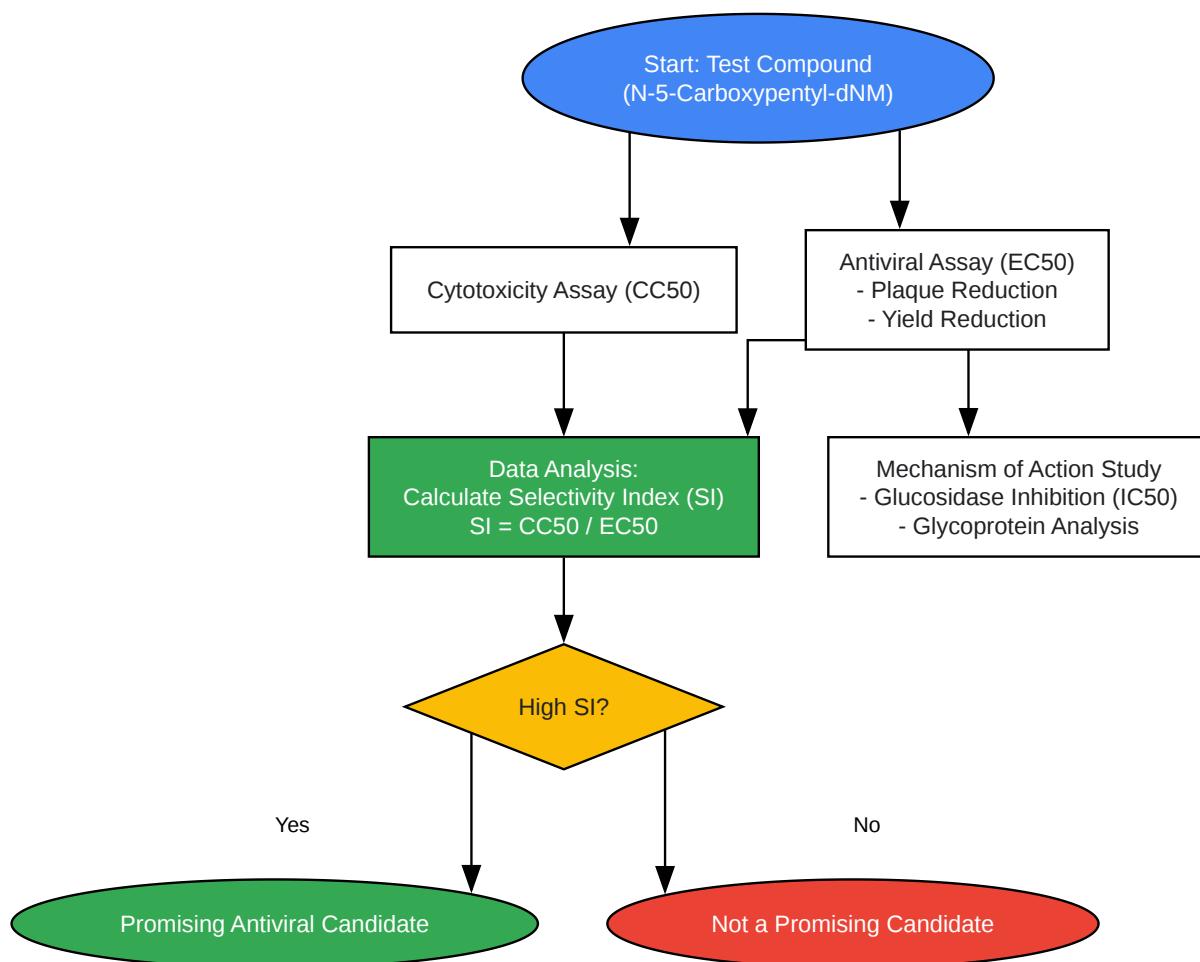
Materials:

- Host cell line
- **N-5-Carboxypentyl-deoxymannojirimycin**
- Cell culture medium
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- 96-well plate

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment: Add serial dilutions of **N-5-Carboxypentyl-deoxymannojirimycin** to the cells.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

- Cell Viability Measurement:
 - Add the cell viability reagent to the wells according to the manufacturer's instructions.
 - Measure the signal (absorbance or luminescence) using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control cells.
 - Determine the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

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Caption: Logical workflow for evaluating the antiviral potential of a compound.

Conclusion

N-5-Carboxypentyl-deoxymannojirimycin represents a valuable research tool for virologists. Its known inhibitory activity against glucosidase I makes it an ideal candidate for investigating the role of host glycoprotein processing in the replication of a wide range of enveloped viruses. The provided protocols offer a framework for researchers to systematically evaluate its antiviral efficacy and mechanism of action, contributing to the broader understanding of host-targeted antiviral strategies and the development of new therapeutic agents.

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